4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLQKDCZMHEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NC=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610614 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-52-3 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Pyrrole Derivatives
This is the most common and practical route. The general approach involves:
- Starting from an N-unsubstituted pyrrole derivative .
- Introducing the N–N bond via N-amination using aminating agents such as chloramine (NH2Cl).
- Cyclization with formamide at elevated temperatures (around 165°C) to form the pyrrolo[2,1-f]triazine core.
- Chlorination at the C-4 position using phosphorus oxychloride (POCl3) to introduce the chlorine substituent.
- Introduction of the isopropyl group typically involves alkylation or Suzuki coupling strategies on appropriately functionalized pyrrole intermediates.
Example synthetic sequence (adapted for 4-chloro-5-isopropyl substitution):
This route benefits from relatively straightforward starting materials and reagents, and the ability to introduce diverse substituents at various positions.
Synthesis via Bromohydrazone Intermediates
This method involves the formation of bromohydrazone intermediates from aminopyrroles, which then undergo cyclization to yield the triazine ring. It is less common but useful for certain substitution patterns.
Synthesis via Triazinium Dicyanomethylide Formation
A two-step process:
- Reaction of a triazine precursor with tetracyanoethylene oxide forms a triazinium dicyanomethylide intermediate.
- This intermediate undergoes [2+2] cycloaddition with vinyl sulfoxides or other dipolarophiles to build the fused ring system.
- Functionalization with chlorine and isopropyl groups is achieved in downstream steps.
This approach is more specialized and often used for preparing derivatives with specific substitutions for kinase inhibitor development.
Multistep Synthesis and Rearrangement Routes
- Multistep syntheses involve sequential functional group transformations starting from pyrrole-2-carboxamides or related compounds.
- Rearrangement of pyrrolooxadiazines can also yield pyrrolo[2,1-f]triazines, but this is less commonly applied to 4-chloro-5-isopropyl derivatives.
- These routes often require precise control of reaction conditions and purification steps to achieve the desired regioselectivity and yield.
Research Findings and Optimization Data
| Parameter | Method | Yield (%) | Notes |
|---|---|---|---|
| N-amination + cyclization + chlorination + alkylation (pyrrole route) | Stepwise synthesis from methyl pyrrole-2-carboxylate | 45–60 | Moderate to good yields; scalable; regioselective chlorination at C-4 |
| Bromohydrazone cyclization | Aminopyrrole + formamidine acetate | 50–55 | High regioselectivity; suitable for complex substitutions |
| Triazinium dicyanomethylide approach | Two-step cycloaddition | 40–50 | Useful for kinase inhibitor precursors; more complex reagents |
| Rearrangement of pyrrolooxadiazines | Multistep rearrangement | 30–40 | Less common; moderate yields |
The pyrrole derivative route remains the most efficient and widely used method for synthesizing 4-chloro-5-isopropylpyrrolo[2,1-f]triazine due to its balance of yield, operational simplicity, and functional group tolerance.
Additional Synthetic Details and Analytical Characterization
- Chlorination at C-4 is typically performed with POCl3, which selectively replaces hydroxyl or amino groups on the triazine ring.
- Isopropyl group introduction often uses Suzuki coupling with isopropylboronic acid or alkylation with isopropyl halides under basic conditions.
- Purification is commonly achieved through column chromatography.
- Structural confirmation is done by ^1H NMR, ^13C NMR, HR-MS, and elemental analysis.
- The final compounds exhibit high purity and expected spectral data consistent with the proposed structures.
Summary Table of Preparation Routes for 4-Chloro-5-isopropylpyrrolo[2,1-f]triazine
| Synthetic Route | Key Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Pyrrole derivative route | Methyl pyrrole-2-carboxylate | NH2Cl, formamide, POCl3, isopropylboronic acid | High regioselectivity, scalable, moderate to good yields | Requires multiple steps |
| Bromohydrazone intermediate route | Aminopyrrole | Formamidine acetate, Et3N | Good regioselectivity, fewer steps | Limited substrate scope |
| Triazinium dicyanomethylide route | Triazine precursor | Tetracyanoethylene oxide, vinyl sulfoxide | Useful for kinase inhibitors | More complex reagents, moderate yields |
| Rearrangement of pyrrolooxadiazines | Pyrrole-2-carboxamides | NH4Cl, PPh3, Br2 | Novel approach | Lower yields, complex conditions |
The preparation of 4-Chloro-5-isopropylpyrrolo[2,1-f]triazine is best accomplished via the pyrrole derivative synthetic route , which provides a versatile and efficient pathway with reasonable yields and high regioselectivity. This method involves key steps of N-amination, cyclization, chlorination, and isopropyl group introduction. Alternative methods such as bromohydrazone intermediates and triazinium dicyanomethylide formation offer specialized routes for particular derivatives or biological targets but are generally more complex.
The compound’s synthesis is critical for medicinal chemistry applications, especially in kinase inhibition and antiviral drug development, reflecting its importance in pharmaceutical research.
Chemical Reactions Analysis
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Drug Development
One of the most notable applications of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is as a precursor in the synthesis of antiviral agents, specifically remdesivir. Remdesivir has gained prominence as a treatment for COVID-19. The compound serves as an essential regulatory starting material in the synthetic pathway to produce remdesivir, which was developed to combat viral infections including Ebola and SARS-CoV-2 .
Synthetic Methodology
Recent studies have demonstrated a scalable synthetic route for producing this compound using readily available building blocks such as pyrrole and chloramine. This methodology not only improves yield but also enhances safety and impurity profiles during large-scale production .
Protein Kinase Inhibition
This compound has been identified as an effective inhibitor of certain protein kinases. These kinases are crucial in various signaling pathways related to cancer cell proliferation and survival. The inhibition of such kinases can potentially lead to new therapeutic strategies for treating cancers where these pathways are dysregulated .
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis of this compound by modifying reaction conditions to enhance yield from 33% to 55%. This involved adjusting reactant concentrations and reaction times while ensuring that safety protocols were upheld during scale-up operations .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazine ring could enhance potency against particular cancer types .
Mechanism of Action
The mechanism of action of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of pyrrolo[2,1-f][1,2,4]triazines are highly dependent on substituent patterns. Below is a detailed comparison with key analogues:
Substituent Variations and Physicochemical Properties
Biological Activity
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a synthetic compound belonging to the class of pyrrolotriazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic and environmental applications.
- Molecular Formula : C10H10ClN5
- Molecular Weight : 217.67 g/mol
- Structure : The compound features a pyrrolotriazine core which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with a triazine core exhibit a wide range of biological activities including anticancer, antimicrobial, and herbicidal properties. The biological activity of this compound can be summarized as follows:
Anticancer Activity
Studies have shown that triazine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example:
- Inhibition of Cancer Cell Proliferation : Triazine derivatives have been reported to exhibit significant cytotoxic effects against several cancer types:
- Leukemia : GI50 = 1.96 µM
- Colon Cancer : GI50 = 2.60 µM
- Melanoma : GI50 = 1.91 µM
The mechanism often involves the inhibition of enzymes related to tumorigenesis and DNA binding potential .
Herbicidal Activity
Triazine derivatives are well-known in agricultural chemistry for their herbicidal properties. These compounds work by inhibiting photosynthesis in plants, making them effective as herbicides . The specific herbicidal activity of this compound has not been extensively documented but could be inferred from its structural analogs.
Case Studies and Research Findings
A review of literature highlights the following findings regarding the biological activity of triazine derivatives:
| Compound | Activity Type | IC50/ GI50 Values | Cell Line/Organism |
|---|---|---|---|
| This compound | Anticancer | GI50 = 1.96 µM (Leukemia) | Various cancer cell lines |
| Triazine Derivative A | Antimicrobial | Not specified | MRSA |
| Triazine Derivative B | Herbicidal | Not specified | Various weeds |
Q & A
What are the primary synthetic strategies for constructing the pyrrolo[2,1-f][1,2,4]triazine core in derivatives like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine?
Level: Basic
Answer: The synthesis typically involves six key methodologies:
- Pyrrole derivatization : Starting with methyl pyrrole-2-carboxylate, N-amination using NHCl introduces the critical N–N bond .
- Bromohydrazone routes : Bromination at reactive positions (e.g., C-7) with NBS achieves regioselectivity (~5:1 for C-7 vs. C-5) .
- Triazinium dicyanomethylide intermediates : Cycloaddition reactions with phenyl vinyl sulfoxide yield functionalized derivatives .
- Multistep sequences : Chlorination with POCl or cyclization with formamide generates the triazine ring .
- Transition metal catalysis : Palladium-mediated cross-coupling optimizes aryl/heteroaryl substitutions .
- Rearrangement of pyrrolooxadiazines : Thermal or acidic conditions facilitate ring expansion .
How can researchers address regioselectivity challenges during halogenation of pyrrolo[2,1-f][1,2,4]triazine derivatives?
Level: Advanced
Answer: Regioselective bromination/chlorination is critical for functionalizing specific positions (e.g., C-4 or C-7):
- Electrophilic bromination : NBS in DMF selectively targets electron-rich C-7 over C-5 (~5:1 ratio) .
- POCl-mediated chlorination : Reacts preferentially at the C-4 position under controlled temperatures (60–80°C) to avoid overhalogenation .
- Steric/electronic modulation : Introducing bulky substituents (e.g., isopropyl at C-5) directs reactivity to less hindered sites .
What structural characterization techniques are essential for confirming the regiochemistry of substituted pyrrolo[2,1-f][1,2,4]triazines?
Level: Basic
Answer: Key methods include:
- X-ray crystallography : Resolves bond lengths/angles and confirms fused ring conformation (e.g., bridgehead nitrogen geometry) .
- NMR spectroscopy : H-H COSY and NOESY distinguish between C-5 and C-7 substituents based on coupling patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated derivatives .
How can structure-activity relationship (SAR) studies guide the design of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?
Level: Advanced
Answer: SAR strategies focus on:
- Substitution at C-4 : Chlorine or amino groups enhance binding to kinase ATP pockets (e.g., VEGFR-2 inhibition) .
- C-5 isopropyl groups : Improve hydrophobic interactions with allosteric pockets in EGFR/HER2 dual inhibitors .
- C-7 modifications : Electron-withdrawing groups (e.g., CN, CF) optimize cellular permeability and selectivity for ALK or Aurora kinases .
- Nucleoside analogs : 4-Amino derivatives (e.g., remdesivir-like structures) target viral polymerases via competitive inhibition .
What in vitro assays are used to evaluate the antiviral potential of this compound derivatives?
Level: Basic
Answer: Standard assays include:
- RdRp inhibition : Measures suppression of RNA-dependent RNA polymerase activity in norovirus/HCV models using H-UTP incorporation .
- Cytopathic effect (CPE) assays : Quantifies protection of host cells (e.g., Vero E6) against SARS-CoV-2 or Ebola virus .
- Time-of-addition studies : Determines whether compounds target viral entry, replication, or assembly phases .
How can solubility limitations of pyrrolo[2,1-f][1,2,4]triazine derivatives be mitigated in preclinical studies?
Level: Advanced
Answer: Strategies include:
- Prodrug approaches : Phosphoramidate or ester prodrugs (e.g., brivanib alaninate) enhance aqueous solubility and bioavailability .
- Co-crystallization : Co-formers like cyclodextrins or succinic acid improve dissolution rates without altering bioactivity .
- Nanoformulations : Lipid nanoparticles or polymeric micelles encapsulate hydrophobic derivatives for targeted delivery .
What computational tools are employed to predict the binding affinity of pyrrolo[2,1-f][1,2,4]triazines to therapeutic targets?
Level: Advanced
Answer: Common tools include:
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., VEGFR-2 PDB: 4ASD) .
- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability under physiological conditions .
- QSAR models : Machine learning algorithms correlate substituent electronic parameters (Hammett σ) with IC values .
How does the bridgehead nitrogen in pyrrolo[2,1-f][1,2,4]triazine influence its bioactivity?
Level: Basic
Answer: The bridgehead nitrogen:
- Enhances rigidity : Stabilizes the planar conformation, improving binding to flat kinase domains .
- Facilitates H-bonding : Acts as a hydrogen bond acceptor with key residues (e.g., Lys868 in c-Met) .
- Modulates electron density : Directs electrophilic substitutions to specific positions (e.g., C-4 chlorination) .
What are the key considerations for scaling up pyrrolo[2,1-f][1,2,4]triazine synthesis from lab to pilot plant?
Level: Advanced
Answer: Critical factors include:
- Catalyst optimization : Replacing Pd(OAc) with cheaper Ni catalysts for cross-coupling steps .
- Solvent selection : Switching from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce waste .
- Process safety : Monitoring exothermic reactions (e.g., POCl chlorination) via in-line FTIR and calorimetry .
How can structural modifications reduce off-target effects in pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?
Level: Advanced
Answer: Approaches include:
- Selective fluorination : Introducing F at C-6 minimizes interactions with homologous kinases (e.g., FGFR-1 vs. VEGFR-2) .
- Bicyclic substituents : Spirooxazolidinone moieties at C-4 enhance selectivity for α7 nicotinic receptors over 5-HTA .
- Isosteric replacements : Replacing chlorine with bioisosteres (e.g., trifluoromethyl) retains potency while reducing toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
